4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family It is characterized by a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminothiophene derivatives with appropriate reagents to form the thienopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Cyclization: Formation of additional ring structures through cyclization reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine has several scientific research applications, including:
Pharmaceuticals: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in studies to understand the interactions of thienopyrimidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorothieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar structural features but different substituents.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A related compound with a pyrrolo ring instead of a thieno ring.
Uniqueness
4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11ClN2S |
---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
4-chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN2S/c1-6(2)5-8-12-9(11)7-3-4-14-10(7)13-8/h3-4,6H,5H2,1-2H3 |
InChI Key |
OXMNXWQQGRYWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(C=CS2)C(=N1)Cl |
Origin of Product |
United States |
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